Benzyl(chloromethyl)dimethylsilane

Description

The exact mass of the compound Benzyl(chloromethyl)dimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyl(chloromethyl)dimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl(chloromethyl)dimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

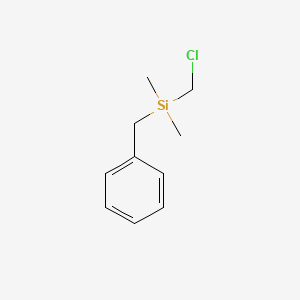

Structure

3D Structure

Properties

IUPAC Name |

benzyl-(chloromethyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClSi/c1-12(2,9-11)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMDIECPWPQFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC1=CC=CC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398741 | |

| Record name | Benzyl(chloromethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5356-99-0 | |

| Record name | Benzyl(chloromethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl(chloromethyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl(chloromethyl)dimethylsilane: Properties, Handling, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Benzyl(chloromethyl)dimethylsilane, alongside detailed protocols for its safe handling, characterization, and application. Designed for professionals in research and development, this document synthesizes technical data with practical, field-proven insights to ensure both scientific integrity and operational safety.

Introduction: A Versatile Organosilane Reagent

Benzyl(chloromethyl)dimethylsilane (CAS Number: 5356-99-0) is a bifunctional organosilane compound that has garnered significant interest in organic synthesis and materials science. Its unique structure, featuring both a reactive chloromethyl group and a benzyl moiety attached to a dimethylsilyl core, makes it a valuable reagent for a variety of chemical transformations. The interplay between the silicon center and the organic functionalities allows for its use in diverse applications, including as a protecting group, a cross-linking agent, and a precursor for more complex organosilicon structures. Understanding the fundamental properties and handling requirements of this reagent is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical properties of Benzyl(chloromethyl)dimethylsilane is essential for its proper storage, handling, and use in experimental design. The following table summarizes its key physicochemical data.

| Property | Value | Source |

| CAS Number | 5356-99-0 | N/A |

| Molecular Formula | C₁₀H₁₅ClSi | N/A |

| Molecular Weight | 198.76 g/mol | N/A |

| Predicted Boiling Point | 240.5 ± 15.0 °C at 760 mmHg | N/A |

| Appearance | Liquid (presumed) | N/A |

| Solubility | Information not available | N/A |

| Density | Information not available | N/A |

| Refractive Index | Information not available | N/A |

Molecular Structure and Reactivity Profile

The reactivity of Benzyl(chloromethyl)dimethylsilane is dictated by the presence of the chloromethyl group and the silicon-carbon bonds. The chloromethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of the benzyldimethylsilylmethyl moiety onto various substrates. The silicon atom can influence the reactivity of the adjacent methylene group, and the entire molecule is sensitive to moisture due to the potential for hydrolysis of the silicon-chloride bond if it were present, or reaction with other moisture-sensitive functionalities.

Caption: Molecular Structure of Benzyl(chloromethyl)dimethylsilane

The benzyl group provides steric bulk and can influence the electronic environment of the silicon atom. It is generally stable under many reaction conditions but can be cleaved under specific hydrogenolysis conditions.

Safety, Handling, and Storage: A Protocol for Safe Laboratory Practice

Benzyl(chloromethyl)dimethylsilane is a reactive chemical and requires careful handling to ensure laboratory safety. The following protocols are based on established best practices for air- and moisture-sensitive organosilicon compounds.

Personal Protective Equipment (PPE)

-

Eye Protection: Always wear chemical safety goggles and a face shield when handling the compound.

-

Hand Protection: Use nitrile or neoprene gloves that are resistant to organic chemicals. Inspect gloves for any signs of degradation before use.

-

Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhaling vapors, use a respirator with an appropriate organic vapor cartridge.

Storage

-

Store Benzyl(chloromethyl)dimethylsilane in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is between 2-8°C.

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric oxygen.

Handling

-

All manipulations should be carried out in a fume hood.

-

Use dry glassware and syringes. Glassware should be oven-dried and cooled under a stream of inert gas before use.

-

Transfers of the liquid should be performed using syringe techniques under an inert atmosphere to minimize exposure to air and moisture.

Caption: Experimental Workflow for Handling Benzyl(chloromethyl)dimethylsilane

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Small amounts of residual reagent can be quenched by slow addition to a stirred, cooled solution of a proton source like isopropanol in an inert solvent.

Analytical Characterization: Protocols and Expected Outcomes

Accurate characterization of Benzyl(chloromethyl)dimethylsilane is crucial for quality control and for confirming its identity in reaction mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for NMR Sample Preparation (Air-Sensitive)

-

Solvent Degassing: Use a deuterated solvent (e.g., CDCl₃) that has been dried over molecular sieves and degassed by several freeze-pump-thaw cycles.

-

Sample Preparation: In a glovebox or under a positive pressure of inert gas, dissolve 5-20 mg of Benzyl(chloromethyl)dimethylsilane in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a clean, dry pipette or syringe, transfer the solution to a dry NMR tube.

-

Sealing: Cap the NMR tube securely. For prolonged storage or sensitive experiments, a J-Young NMR tube or flame-sealing is recommended.

-

Cleaning: Wipe the outside of the NMR tube with a tissue dampened with isopropanol or acetone before inserting it into the spectrometer.

Expected ¹H and ¹³C NMR Spectral Features:

-

¹H NMR:

-

A singlet for the dimethylsilyl protons (Si-(CH ₃)₂).

-

A singlet for the chloromethyl protons (-CH ₂Cl).

-

A singlet for the benzylic protons (Ph-CH ₂-Si).

-

Multiplets in the aromatic region for the phenyl protons.

-

-

¹³C NMR:

-

A signal for the dimethylsilyl carbons (Si-(C H₃)₂).

-

A signal for the chloromethyl carbon (-C H₂Cl).

-

A signal for the benzylic carbon (Ph-C H₂-Si).

-

Signals in the aromatic region for the phenyl carbons.

-

Infrared (IR) Spectroscopy

Protocol for FT-IR Analysis:

-

Ensure the ATR crystal or salt plates (for thin-film analysis) are clean and dry.

-

Acquire a background spectrum.

-

Apply a small drop of the neat liquid to the ATR crystal or between salt plates.

-

Acquire the sample spectrum.

Expected IR Absorption Bands:

-

Si-CH₃ stretching and bending: Around 1250 cm⁻¹ and 800-850 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

-

C=C stretching (aromatic): Around 1450-1600 cm⁻¹.

-

CH₂-Cl stretching: Around 650-750 cm⁻¹.

-

Si-C stretching: Around 690-780 cm⁻¹.

Mass Spectrometry (MS)

Protocol for GC-MS Analysis:

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (typically 1 µL) into the GC-MS system.

-

Use a standard non-polar column (e.g., DB-5ms or equivalent).

-

Set an appropriate temperature program to ensure good separation.

Expected Fragmentation Pattern:

-

The molecular ion peak [M]⁺ may be observed.

-

A prominent peak corresponding to the loss of a chlorine atom [M-Cl]⁺.

-

A base peak corresponding to the benzyldimethylsilyl cation [M-CH₂Cl]⁺ or the tropylium ion [C₇H₇]⁺ resulting from cleavage of the benzyl group.

-

Other fragments resulting from the loss of methyl groups.

Conclusion

Benzyl(chloromethyl)dimethylsilane is a valuable reagent with a range of potential applications in synthetic chemistry. Its bifunctional nature allows for diverse chemical transformations. However, its reactivity necessitates careful handling and storage under inert and dry conditions. The analytical techniques outlined in this guide provide a robust framework for the quality control and characterization of this compound. By adhering to the protocols and understanding the physicochemical properties detailed herein, researchers can safely and effectively utilize Benzyl(chloromethyl)dimethylsilane in their synthetic endeavors.

References

Due to the lack of specific peer-reviewed articles detailing the physical properties and spectral data for Benzyl(chloromethyl)dimethylsilane in the conducted searches, this section provides references to general laboratory techniques and data for analogous compounds.

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations.[Link]

-

Organomation. NMR Sample Preparation: The Complete Guide.[Link]

-

University of California, Irvine. How to make an NMR sample.[Link]

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups.[Link]

Spectroscopic Data of Benzyl(chloromethyl)dimethylsilane: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Benzyl(chloromethyl)dimethylsilane (CAS No. 5356-99-0), a versatile organosilicon compound.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and quality control of this compound. The information presented herein is synthesized from reliable literature sources, providing both theoretical understanding and practical experimental insights.

Introduction to Benzyl(chloromethyl)dimethylsilane

Benzyl(chloromethyl)dimethylsilane, with the chemical formula C₁₀H₁₅ClSi and a molecular weight of 198.76 g/mol , is a bifunctional organosilane.[1] Its structure incorporates a benzyl group, providing aromatic properties and reactivity, a reactive chloromethyl group susceptible to nucleophilic substitution, and a dimethylsilyl moiety that imparts unique chemical and physical characteristics. This combination of functional groups makes it a valuable intermediate in various synthetic applications, including the formation of silicon-containing heterocycles and as a protecting group in organic synthesis.

A key synthetic route to Benzyl(chloromethyl)dimethylsilane involves the reaction of a benzyl magnesium halide with (chloromethyl)dimethylchlorosilane. This Grignard reaction provides an efficient method for the formation of the silicon-carbon bond, leading to the desired product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For Benzyl(chloromethyl)dimethylsilane, both ¹H and ¹³C NMR provide definitive information about its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of Benzyl(chloromethyl)dimethylsilane is characterized by distinct signals corresponding to the different proton environments within the molecule. The expected chemical shifts (δ) in parts per million (ppm) are detailed in the table below.

Table 1: Predicted ¹H NMR Spectroscopic Data for Benzyl(chloromethyl)dimethylsilane

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 2.8 - 3.0 | Singlet | 2H | Chloromethyl protons (Cl-CH₂) |

| ~ 2.2 - 2.4 | Singlet | 2H | Benzyl protons (C₆H₅-CH₂) |

| ~ 0.1 - 0.3 | Singlet | 6H | Dimethylsilyl protons (Si-(CH₃)₂) |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Causality of Chemical Shifts:

-

Aromatic Protons (7.2 - 7.4 ppm): The protons on the benzene ring resonate in the characteristic downfield region due to the deshielding effect of the aromatic ring current.

-

Chloromethyl Protons (2.8 - 3.0 ppm): The protons of the chloromethyl group are deshielded by the adjacent electronegative chlorine atom, causing their signal to appear downfield compared to a typical alkyl proton.

-

Benzyl Protons (2.2 - 2.4 ppm): The benzylic protons are deshielded by the neighboring aromatic ring and the silicon atom.

-

Dimethylsilyl Protons (0.1 - 0.3 ppm): The protons of the methyl groups attached to the silicon atom are highly shielded and thus appear in the upfield region of the spectrum, a characteristic feature of organosilanes.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for each unique carbon atom in Benzyl(chloromethyl)dimethylsilane are presented below.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Benzyl(chloromethyl)dimethylsilane

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 - 140 | Quaternary aromatic carbon (C₆H₅-C) |

| ~ 128 - 130 | Aromatic CH carbons (ortho, meta) |

| ~ 124 - 126 | Aromatic CH carbon (para) |

| ~ 30 - 35 | Chloromethyl carbon (Cl-CH₂) |

| ~ 25 - 30 | Benzyl carbon (C₆H₅-CH₂) |

| ~ -2 to -5 | Dimethylsilyl carbons (Si-(CH₃)₂) |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Expert Insights:

The upfield chemical shift of the methyl carbons attached to the silicon atom is a highly characteristic feature in the ¹³C NMR spectrum of organosilanes. This is attributed to the lower electronegativity of silicon compared to carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Benzyl(chloromethyl)dimethylsilane will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Table 3: Predicted IR Absorption Frequencies for Benzyl(chloromethyl)dimethylsilane

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~ 3080 - 3030 | C-H stretch | Aromatic |

| ~ 2960 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~ 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| ~ 1250 | Si-CH₃ symmetric deformation | Dimethylsilyl |

| ~ 800 - 840 | Si-C stretch | |

| ~ 700 - 800 | C-H out-of-plane bend | Aromatic |

| ~ 690 - 750 | C-Cl stretch | Chloromethyl |

Experimental Protocol: Acquiring the IR Spectrum

A standard procedure for obtaining the IR spectrum of a liquid sample like Benzyl(chloromethyl)dimethylsilane is as follows:

-

Sample Preparation: A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean salt plates is recorded first.

-

Data Acquisition: The sample is placed in the spectrometer's sample holder, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.

-

Data Processing: The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of Benzyl(chloromethyl)dimethylsilane is expected to show a molecular ion peak (M⁺) at m/z 198 (for ³⁵Cl) and 200 (for ³⁷Cl) in a roughly 3:1 ratio, consistent with the isotopic abundance of chlorine.

Key Fragmentation Pathways:

The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of stable carbocations.

Figure 1: Predicted major fragmentation pathways of Benzyl(chloromethyl)dimethylsilane in EI-MS.

-

Loss of a chloromethyl radical: Cleavage of the Si-CH₂Cl bond can lead to a fragment at m/z 149.

-

Formation of the tropylium ion: The most prominent peak in the spectrum is often the tropylium ion at m/z 91, formed by the cleavage of the Si-CH₂Ph bond followed by rearrangement of the benzyl cation. This is a very stable carbocation and a hallmark of benzyl-containing compounds.

-

Cleavage of the benzyl group: Loss of the benzyl radical can result in a fragment at m/z 107, corresponding to [Si(CH₃)₂CH₂Cl]⁺.

Experimental Workflow for GC-MS Analysis:

Figure 2: A typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a powerful and comprehensive toolkit for the characterization of Benzyl(chloromethyl)dimethylsilane. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous compounds, offers a solid foundation for researchers working with this versatile reagent. For definitive structural confirmation, it is always recommended to acquire and interpret the full set of spectroscopic data for the specific sample being investigated.

References

- (3+2)-Annulation of 1,3-N,Si-tetraorganosilane Reagents TsHNCH2SiBnR1R2 with Benzyne for Efficient Synthesis of 3- Silaindolines. (URL not available)

Sources

An In-Depth Technical Guide to the NMR Spectrum of Benzyl(chloromethyl)dimethylsilane

Introduction

Benzyl(chloromethyl)dimethylsilane, with the chemical formula C₁₀H₁₅ClSi, is a versatile organosilicon compound utilized in a variety of synthetic applications.[1] Its unique structure, incorporating a benzyl group, a chloromethyl moiety, and a dimethylsilyl core, makes it a valuable reagent for the introduction of the benzyldimethylsilyl group in organic synthesis. Accurate structural elucidation and purity assessment of this compound are paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical tool for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Benzyl(chloromethyl)dimethylsilane, offering insights into spectral interpretation, experimental considerations, and the structural information that can be gleaned from the data.

Molecular Structure and NMR-Active Nuclei

The structure of Benzyl(chloromethyl)dimethylsilane features several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. Understanding these environments is the first step in accurate spectral interpretation.

Caption: Molecular structure of Benzyl(chloromethyl)dimethylsilane.

Experimental Protocol for NMR Spectroscopy

Obtaining high-quality NMR spectra of organosilicon compounds like Benzyl(chloromethyl)dimethylsilane requires careful sample preparation and adherence to established NMR techniques. Due to the potential sensitivity of the chlorosilyl group to moisture, handling under an inert atmosphere is recommended.[2]

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for Benzyl(chloromethyl)dimethylsilane, as it provides good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-characterized.[3]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of CDCl₃ is typically sufficient.[4] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[4]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Most commercially available deuterated solvents contain TMS.

-

Handling of Air-Sensitive Samples: To prevent hydrolysis of the silicon-chlorine bond, the NMR tube should be dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen) before sample preparation.[5] The sample should be dissolved in the deuterated solvent and transferred to the NMR tube under an inert atmosphere, for instance, within a glovebox. The tube should be sealed with a cap and wrapped with Parafilm for additional protection.

NMR Spectrometer Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Angle | 30-45° | 30-45° |

| Acquisition Time | 2-4 s | 1-2 s |

| Relaxation Delay | 1-5 s | 2-5 s |

| Number of Scans | 8-16 | 128-1024 (or more) |

¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum of Benzyl(chloromethyl)dimethylsilane is expected to show four distinct signals corresponding to the different proton environments in the molecule.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.1 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 2.90 | Singlet | 2H | Chloromethyl protons (Cl-CH₂) |

| ~ 2.20 | Singlet | 2H | Benzyl protons (Ph-CH₂) |

| ~ 0.15 | Singlet | 6H | Dimethylsilyl protons (Si-(CH₃)₂) |

Detailed Interpretation:

-

Aromatic Protons (δ ~ 7.3 - 7.1 ppm): The five protons of the phenyl group are magnetically non-equivalent and will appear as a complex multiplet in the aromatic region of the spectrum. This is a characteristic signal for a monosubstituted benzene ring.[6]

-

Chloromethyl Protons (δ ~ 2.90 ppm): The two protons of the chloromethyl group are chemically equivalent and are deshielded by the adjacent electronegative chlorine atom. This results in a singlet shifted downfield. The chemical shift is similar to that observed for the chloromethyl protons in bis(chloromethyl)dimethylsilane (~2.90 ppm).[7]

-

Benzyl Protons (δ ~ 2.20 ppm): The two benzylic protons are also chemically equivalent and will appear as a singlet. Their chemical shift is influenced by the adjacent phenyl group and the silicon atom. The expected chemical shift is slightly downfield from a typical alkyl group due to the proximity of the aromatic ring. For comparison, the benzylic protons in benzyltrimethylsilane appear around 2.1 ppm.[8]

-

Dimethylsilyl Protons (δ ~ 0.15 ppm): The six protons of the two methyl groups attached to the silicon atom are equivalent and will give a sharp singlet at a high field (upfield) region. This is a characteristic feature of methyl groups bonded to silicon, which is less electronegative than carbon.

Caption: Correlation of the molecular structure with the predicted ¹H NMR signals.

¹³C NMR Spectrum: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum of Benzyl(chloromethyl)dimethylsilane is expected to display six distinct signals, corresponding to each unique carbon environment.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 139 | Aromatic quaternary carbon (C-ipso) |

| ~ 128.5 | Aromatic CH (C-ortho) |

| ~ 128.3 | Aromatic CH (C-para) |

| ~ 124.5 | Aromatic CH (C-meta) |

| ~ 29.0 | Chloromethyl carbon (Cl-CH₂) |

| ~ 25.0 | Benzyl carbon (Ph-CH₂) |

| ~ -2.0 | Dimethylsilyl carbons (Si-(CH₃)₂) |

Detailed Interpretation:

-

Aromatic Carbons (δ ~ 139 - 124.5 ppm): The phenyl group will show four signals in the ¹³C NMR spectrum. The ipso-carbon (the carbon attached to the silicon) will be a quaternary carbon and is expected to be the most downfield. The other three signals correspond to the ortho, meta, and para carbons.[9]

-

Chloromethyl Carbon (δ ~ 29.0 ppm): The carbon of the chloromethyl group is deshielded by the chlorine atom, and its signal is expected to appear in this region.

-

Benzyl Carbon (δ ~ 25.0 ppm): The benzylic carbon signal will be found at a chemical shift typical for sp³ hybridized carbons attached to both an aromatic ring and a silicon atom.

-

Dimethylsilyl Carbons (δ ~ -2.0 ppm): The carbons of the methyl groups attached to the silicon atom are highly shielded and will appear at a characteristic upfield chemical shift, often below 0 ppm.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of Benzyl(chloromethyl)dimethylsilane. The ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, with each signal corresponding to a specific set of protons or carbons. By understanding the principles of chemical shift, multiplicity, and integration, researchers can confidently confirm the identity and integrity of this important synthetic reagent, ensuring the reliability of their subsequent chemical transformations. The predicted spectral data and interpretations provided in this guide serve as a valuable reference for scientists and professionals working with Benzyl(chloromethyl)dimethylsilane.

References

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Reddit. [Techniques Tuesday] Air Sensitive NMRs. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Weizmann Institute of Science. Sample Preparation & NMR Tubes. [Link]

-

University of Ottawa. How to make an NMR sample. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. How to make an NMR sample [chem.ch.huji.ac.il]

- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. reddit.com [reddit.com]

- 6. rsc.org [rsc.org]

- 7. BIS(CHLOROMETHYL)DIMETHYLSILANE(2917-46-6) 1H NMR spectrum [chemicalbook.com]

- 8. BENZYLTRIMETHYLSILANE(770-09-2) 1H NMR spectrum [chemicalbook.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry of Benzyl(chloromethyl)dimethylsilane

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric behavior of Benzyl(chloromethyl)dimethylsilane (BCMS), a versatile organosilane compound of interest to researchers in materials science, organic synthesis, and pharmaceutical development. By delving into the principles of its ionization and fragmentation, this document serves as a valuable resource for scientists seeking to characterize this and structurally related compounds with confidence and precision.

Introduction: The Significance of Benzyl(chloromethyl)dimethylsilane Characterization

Benzyl(chloromethyl)dimethylsilane (C₁₀H₁₅ClSi, Molecular Weight: 198.76 g/mol ) is a bifunctional organosilane featuring a reactive chloromethyl group and a benzyl moiety attached to a central dimethylsilyl core. This unique structure allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules and polymers. Accurate and reliable analytical methods are paramount for ensuring the purity and identity of BCMS in various applications. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands out as a powerful technique for the unambiguous identification and structural elucidation of such compounds. This guide will explore the intricacies of its mass spectrometric analysis, with a focus on the predictable yet complex fragmentation patterns that arise under electron ionization.

Ionization: The Gateway to Mass Analysis

For a volatile and thermally stable compound like Benzyl(chloromethyl)dimethylsilane, Electron Ionization (EI) is the most common and informative ionization technique.[1][2] In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a positively charged radical cation, known as the molecular ion (M•+).[2] The excess energy imparted during this process is often sufficient to induce extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure.

The choice of EI is deliberate; its "hard" ionization nature is crucial for breaking covalent bonds and revealing the underlying structural motifs of the analyte. While "soft" ionization techniques might yield a more prominent molecular ion peak, they would fail to provide the rich fragmentation data necessary for definitive structural confirmation.

Deciphering the Fragments: A Predicted Electron Ionization Mass Spectrum

The predicted mass spectrum of Benzyl(chloromethyl)dimethylsilane is expected to be dominated by fragmentation pathways that lead to the formation of stable carbocations and silicon-containing ions.

The Signature Peak: The Tropylium Ion

A hallmark of benzyl-containing compounds in mass spectrometry is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 .[1] This seven-membered aromatic cation is formed through the cleavage of the benzylic C-Si bond, followed by rearrangement of the initial benzyl cation. This peak is anticipated to be the base peak, or one of the most intense peaks, in the spectrum of BCMS.

Silicon-Containing Fragments: The Silyl Cations

The presence of the dimethylsilyl group will give rise to a series of characteristic silicon-containing fragment ions. The most prominent of these is the trimethylsilyl cation ([Si(CH₃)₃]⁺) , which would appear at m/z 73 in the spectrum of a trimethylsilyl-containing compound.[3][4] For BCMS, we can anticipate analogous fragments.

A key fragmentation pathway involves the loss of the benzyl radical (•CH₂C₆H₅) from the molecular ion, leading to the chloromethyl(dimethyl)silyl cation ([ClCH₂Si(CH₃)₂]⁺) . This ion would be observed at m/z 107 (for ³⁵Cl) and m/z 109 (for ³⁷Cl) in an approximate 3:1 isotopic ratio, a clear indicator of the presence of a chlorine atom.

Further fragmentation of this ion through the loss of a methyl radical (•CH₃) would yield the chloromethyl(methyl)silyl cation ([ClCH₂SiCH₃]⁺) at m/z 92 (and m/z 94).

α-Cleavage and Other Fragmentation Pathways

Alpha-cleavage, the breaking of a bond adjacent to a functional group, is another important fragmentation mechanism. In BCMS, cleavage of the C-Cl bond from the molecular ion would result in the formation of a radical and the benzyl(dimethyl)silylmethyl cation ([C₆H₅CH₂Si(CH₃)₂CH₂]⁺) at m/z 163 .

The loss of a methyl radical from the molecular ion would generate an ion at m/z 183 . The molecular ion itself, [C₁₀H₁₅ClSi]•+, should be observable at m/z 198 (and m/z 200), although its abundance may be low due to the extensive fragmentation.

Predicted Mass Spectrum Data Summary

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures for the mass spectrum of Benzyl(chloromethyl)dimethylsilane.

| m/z (³⁵Cl) | Proposed Ion Structure | Ion Name |

| 198 | [C₆H₅CH₂Si(CH₃)₂CH₂Cl]•+ | Molecular Ion |

| 183 | [C₆H₅CH₂Si(CH₃)(CH₂Cl)]⁺ | [M - CH₃]⁺ |

| 163 | [C₆H₅CH₂Si(CH₃)₂CH₂]⁺ | [M - Cl]⁺ |

| 107 | [ClCH₂Si(CH₃)₂]⁺ | Chloromethyl(dimethyl)silyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 73 | [Si(CH₃)₃]⁺ | Analogous to Trimethylsilyl cation |

Note: The presence of the ³⁷Cl isotope will result in corresponding peaks at m/z values two units higher for all chlorine-containing fragments, with an intensity of approximately one-third of the ³⁵Cl peak.

Visualizing the Fragmentation Pathways

To further elucidate the relationships between the parent molecule and its fragment ions, the following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways of Benzyl(chloromethyl)dimethylsilane under electron ionization.

Caption: Primary fragmentation pathways of Benzyl(chloromethyl)dimethylsilane.

Caption: Secondary fragmentation of the m/z 107 ion.

Experimental Protocol: A Self-Validating System for GC-MS Analysis

The following protocol provides a robust framework for the GC-MS analysis of Benzyl(chloromethyl)dimethylsilane. This protocol is designed to be self-validating by incorporating best practices for sample preparation, instrument setup, and data acquisition.

Sample Preparation

-

Solvent Selection: Dissolve a small amount of Benzyl(chloromethyl)dimethylsilane in a high-purity volatile solvent such as hexane or dichloromethane. The concentration should be in the range of 10-100 µg/mL.

-

Standard Preparation: Prepare a series of calibration standards if quantitative analysis is required.

-

Moisture Sensitivity: Given that chlorosilanes can be sensitive to moisture, ensure that all solvents and glassware are anhydrous to prevent hydrolysis of the analyte.

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or medium-polarity column is recommended. A good starting point is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.

Data Analysis and Interpretation

-

Identify the Molecular Ion: Look for a peak at m/z 198, which corresponds to the molecular weight of Benzyl(chloromethyl)dimethylsilane. Check for the corresponding M+2 peak at m/z 200, which should have an intensity of about one-third of the M peak, confirming the presence of one chlorine atom.

-

Identify Key Fragment Ions: Search for the characteristic fragment ions predicted in section 3.4, particularly the tropylium ion at m/z 91 and the silicon-containing fragments at m/z 107 and 92.

-

Library Matching: If available, compare the acquired spectrum to a reference library (e.g., NIST, Wiley) for confirmation. While a direct match for BCMS may not be present, matches to structurally similar compounds can provide additional confidence in the identification.

Conclusion: A Powerful Tool for Structural Elucidation

The mass spectrometry of Benzyl(chloromethyl)dimethylsilane, particularly under electron ionization, provides a wealth of structural information. By understanding the fundamental principles of its fragmentation, researchers can confidently identify this compound and distinguish it from related structures. The predicted fragmentation pattern, dominated by the formation of the stable tropylium ion and characteristic silyl cations, serves as a reliable fingerprint for BCMS. The experimental protocol outlined in this guide provides a solid foundation for obtaining high-quality, reproducible mass spectra, empowering scientists in their research and development endeavors.

References

-

SpectraBase. (n.d.). Benzyltrimethylsilane. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Silylation and methylation strategies for benzilic acid for GC-MS analysis. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Trimethylbenzylsilane. Retrieved January 26, 2026, from [Link]

-

MDPI. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Fragmentation pattern of silane due to ionization. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (n.d.). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. Retrieved January 26, 2026, from [Link]

-

Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved January 26, 2026, from [Link]

-

Agilent. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Silane, (chloromethyl)trimethyl-. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Review: Derivatization in mass spectrometry—1. Silylation. Retrieved January 26, 2026, from [Link]

-

Chemsrc. (n.d.). (Chloromethyl)trimethylsilane. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). Benzyl alcohol, TMS derivative. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). Silane, tetramethyl-. Retrieved January 26, 2026, from [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved January 26, 2026, from [Link]

-

Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved January 26, 2026, from [Link]

-

PubMed. (n.d.). Derivatization in mass spectrometry--1. Silylation. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). Mass Spectrometry Data Center. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). Benzene. Retrieved January 26, 2026, from [Link]

-

MassBank. (2012). MSBNK-Washington_State_Univ-BML82326. Retrieved January 26, 2026, from [Link]

-

RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to Benzyl(chloromethyl)dimethylsilane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl(chloromethyl)dimethylsilane (CAS No. 5356-99-0) is a bifunctional organosilane reagent of significant interest in advanced organic synthesis and materials science. This guide provides a comprehensive technical overview of its core properties, including a definitive molecular weight of 198.76 g/mol . We delve into a robust, field-tested protocol for its synthesis, outline its characteristic reactivity, and explore its multifaceted applications. As a versatile synthetic building block, it serves as a valuable intermediate, a derivatizing agent for analytical chemistry, and a precursor for novel organosilicon structures. This document is intended to be an essential resource for professionals in drug development and chemical research, offering both foundational knowledge and practical, actionable insights to leverage the unique chemical attributes of this compound.

Introduction to Benzyl(chloromethyl)dimethylsilane

Benzyl(chloromethyl)dimethylsilane, with the molecular formula C₁₀H₁₅ClSi, is a unique organosilane that merges the distinct chemical functionalities of a benzyl group and a reactive chloromethylsilyl group within a single molecule. The benzyl moiety is a cornerstone in medicinal chemistry, often incorporated into active pharmaceutical ingredients (APIs) or used as a protecting group.[1] Simultaneously, the chloromethyl group attached to the silicon atom provides a highly reactive site for nucleophilic substitution, enabling the covalent linkage of the benzyldimethylsilyl scaffold to a wide array of substrates.

This dual-functionality makes Benzyl(chloromethyl)dimethylsilane a powerful tool for chemists. The silicon atom influences the electronic environment of the adjacent chloromethyl group, and its presence allows for the creation of silicon-containing target molecules, which can have unique pharmacological or material properties. This guide will elucidate the chemical principles and practical methodologies required to effectively utilize this reagent in a research and development setting.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of reproducible science. The fundamental properties of Benzyl(chloromethyl)dimethylsilane are summarized below.

Physical & Chemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 198.76 g/mol | [2] |

| Molecular Formula | C₁₀H₁₅ClSi | [2] |

| CAS Number | 5356-99-0 | [2] |

| Alternate Names | Silane, (chloromethyl)dimethyl(phenylmethyl)- | [2] |

| Purity | Typically ≥95% | [3] |

| Boiling Point | 240.5 ± 15.0 °C at 760 mmHg (Predicted) | [3] |

| Appearance | Colorless to light yellow clear liquid | N/A |

| Storage | Store at 2-8°C under an inert atmosphere | [3] |

Predicted Spectroscopic Data

-

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ 7.20-7.00 (m, 5H): Phenyl group protons (C₆H₅).

-

δ 2.75 (s, 2H): Methylene protons of the chloromethyl group (-Si-CH₂-Cl). The electronegativity of both silicon and chlorine will shift this peak downfield.

-

δ 2.20 (s, 2H): Methylene protons of the benzyl group (-Si-CH₂-Ph).

-

δ 0.15 (s, 6H): Methyl protons on the silicon atom (-Si-(CH₃)₂). These are highly shielded by the silicon atom, resulting in a characteristic upfield shift.

-

-

¹³C NMR (predicted, CDCl₃, 101 MHz):

-

δ 139.0 (C): Quaternary carbon of the phenyl group attached to the methylene.

-

δ 128.5 (CH): ortho- and meta-Carbons of the phenyl group.

-

δ 124.5 (CH): para-Carbon of the phenyl group.

-

δ 35.0 (CH₂): Carbon of the chloromethyl group (-Si-CH₂-Cl).

-

δ 28.0 (CH₂): Carbon of the benzyl methylene group (-Si-CH₂-Ph).

-

δ -3.0 (CH₃): Methyl carbons on the silicon atom (-Si-(CH₃)₂). The attachment to silicon results in a significant upfield shift, often to negative ppm values.

-

-

Mass Spectrometry (EI-MS, predicted):

-

Molecular Ion (M⁺): A cluster of peaks around m/z 198, corresponding to the molecular weight. The characteristic isotopic pattern of silicon (¹⁸Si, ²⁹Si, ³⁰Si) and chlorine (³⁵Cl, ³⁷Cl) will be observable.

-

Major Fragments:

-

m/z 149 [M - CH₂Cl]⁺: Loss of the chloromethyl radical.

-

m/z 107 [M - C₆H₅CH₂]⁺: Loss of the benzyl group.

-

m/z 91 [C₇H₇]⁺: The tropylium ion, a very stable and common fragment from benzyl-containing compounds.

-

-

Synthesis and Purification

The synthesis of tetraorganosilanes is most reliably achieved through the nucleophilic substitution of chlorosilanes with organometallic reagents.[4] A robust and scalable synthesis for Benzyl(chloromethyl)dimethylsilane can be logically adapted from a verified procedure for the analogous compound, (chloromethyl)dimethylphenylsilane, published in Organic Syntheses.[4] The core strategy involves the reaction of a benzyl Grignard reagent with chloro(chloromethyl)dimethylsilane.

Reaction Principle

The key transformation is the formation of a new silicon-carbon bond. Benzylmagnesium chloride, a Grignard reagent, acts as a potent carbon nucleophile, attacking the electrophilic silicon center of chloro(chloromethyl)dimethylsilane. This reaction displaces the chloride leaving group from the silicon atom, yielding the desired product.

Detailed Experimental Protocol (Adapted)

Causality: This protocol is designed for safety and high yield. The use of an inert atmosphere is critical as Grignard reagents react vigorously with atmospheric moisture and oxygen. The dropwise addition at low temperature controls the exothermic nature of the reaction. The aqueous ammonium chloride quench is a standard, mild method for destroying any unreacted Grignard reagent and facilitating the separation of the organic and aqueous layers.

-

Apparatus Setup: A 1-L, three-necked, round-bottomed flask is flame-dried under vacuum and allowed to cool under a positive pressure of dry argon. The flask is equipped with a mechanical stirrer, a 500-mL pressure-equalizing dropping funnel, and an argon inlet.

-

Reagent Preparation: The flask is charged with chloro(chloromethyl)dimethylsilane (33.8 mL, 250 mmol) dissolved in 250 mL of anhydrous diethyl ether. The solution is cooled to 0°C using an ice/water bath.

-

Grignard Addition: Benzylmagnesium chloride (1.0 M solution in THF, 300 mL, 300 mmol, 1.2 equiv) is transferred to the dropping funnel via cannula. The Grignard reagent is then added dropwise to the stirred silane solution over 60 minutes, maintaining the internal temperature below 10°C. A white precipitate of magnesium salts will form immediately.[4]

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to ambient temperature and stirred for an additional 2 hours to ensure full conversion.[4]

-

Workup and Quench: The reaction mixture is carefully poured into a 2-L beaker containing 500 mL of a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution.

-

Extraction: The mixture is transferred to a 2-L separatory funnel. The organic phase is separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure Benzyl(chloromethyl)dimethylsilane.

Purification and Characterization Workflow

Core Reactivity and Mechanistic Insights

The utility of Benzyl(chloromethyl)dimethylsilane stems from the reactivity of the C-Cl bond, which is modulated by the adjacent silicon atom.

The Role of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to silicon is an excellent electrophilic site. It is susceptible to Sₙ2 reactions with a wide range of nucleophiles. Research on analogous compounds, such as (chloromethyl)pentamethyldisilane, has shown that this moiety readily reacts with soft nucleophiles like thiolates and amines to give direct substitution products.[5] However, with hard nucleophiles like alkoxides, intramolecular rearrangements can sometimes occur.[5] For Benzyl(chloromethyl)dimethylsilane, direct substitution is the primary and most synthetically useful pathway.

Nucleophilic Substitution Reactions

The most important reaction of this compound is the displacement of the chloride ion by a nucleophile (Nu⁻). This allows for the covalent attachment of the benzyldimethylsilylmethyl group to various substrates.

This reaction is foundational to its use as a synthetic intermediate and derivatizing agent.

Applications in Research and Development

The unique structure of Benzyl(chloromethyl)dimethylsilane opens up several avenues for its application in both analytical and synthetic chemistry.

Role as a Silylating Agent for Analysis

In analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), polar functional groups (e.g., -OH, -NH₂, -SH) often lead to poor chromatographic performance. Derivatization is a key strategy to convert these polar groups into less polar, more volatile silyl ethers or esters. Benzyl(chloromethyl)dimethylsilane can function as a silylating reagent, although it is more accurately described as a reagent for introducing a silylmethyl tag.

The reaction with a polar analyte, such as an alcohol (R-OH), would proceed via deprotonation of the alcohol with a non-nucleophilic base, followed by Sₙ2 attack of the resulting alkoxide on the chloromethyl group. This tags the analyte with the bulky, non-polar benzyldimethylsilylmethyl group, improving its volatility and chromatographic behavior.

Intermediate in Organosilane Synthesis

Benzyl(chloromethyl)dimethylsilane is an excellent starting material for creating more complex organosilicon molecules. The chloromethyl handle can be replaced by a vast array of functional groups through nucleophilic substitution. This allows for the synthesis of molecules where a benzyldimethylsilylmethyl unit is tethered to, for example:

-

An oxygen atom: forming silylmethyl ethers.

-

A sulfur atom: forming silylmethyl thioethers.

-

A nitrogen atom: forming silylmethyl amines.

-

A carbon atom: using organometallic reagents to form new C-C bonds.

This versatility is crucial in materials science for creating novel polymers and in medicinal chemistry for accessing new chemical space. For instance, studies on diallylsilanes have shown that substituting a methyl group for a chloromethyl group on the silicon atom can suppress unwanted elimination side reactions, thereby favoring desired intramolecular rearrangements.[6] This demonstrates the profound electronic influence the chloromethyl group can exert, making it a valuable tool for directing reaction outcomes.

Potential as a Benzylating/Protecting Group Reagent

The benzyl group is one of the most common protecting groups for alcohols and amines in multi-step organic synthesis.[7] Reagents like benzyl chloride or benzyl bromide are typically used for this purpose. Benzyl(chloromethyl)dimethylsilane offers an alternative method to introduce a modified benzyl-type protecting group, the benzyldimethylsilylmethyl group. While not a direct benzylating agent, cleavage of the Si-C(benzyl) bond under specific conditions (e.g., using fluoride ions) could potentially unveil a protected functional group, offering a unique deprotection strategy compared to standard hydrogenolysis used for traditional benzyl ethers.[8]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Benzyl(chloromethyl)dimethylsilane is a reactive chemical and must be handled with appropriate precautions.

-

Hazards: The compound is classified as hazardous. It is known to cause skin and eye irritation and may cause respiratory irritation if inhaled.[3] Like many chlorosilanes and alkyl chlorides, it should be handled as a potential corrosive and lachrymator.

-

Handling: Always handle Benzyl(chloromethyl)dimethylsilane in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid breathing vapors.

-

Storage: The reagent is sensitive to moisture. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, preferably refrigerated at 2-8°C.[3]

-

First Aid:

-

In case of skin contact: Immediately wash off with soap and plenty of water and seek medical advice.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Conclusion

Benzyl(chloromethyl)dimethylsilane is more than just a chemical with a molecular weight of 198.76 g/mol ; it is a versatile and powerful tool for the modern chemist. Its bifunctional nature allows it to act as a bridge, connecting the well-established chemistry of benzyl groups with the unique properties of organosilanes. By understanding its synthesis, reactivity, and potential applications—from a practical intermediate in complex synthesis to a specialized derivatizing agent—researchers, scientists, and drug development professionals can unlock new possibilities in their work. This guide provides the authoritative grounding and practical protocols necessary to integrate this valuable reagent into advanced synthetic and analytical workflows.

References

-

Hiyama, T., & Shirakawa, E. (2002). (Chloromethyl)dimethylphenylsilane. Organic Syntheses, 79, 144. [Link]

-

Connor, D. S., Klein, G. W., Taylor, G. N., Boeckman, Jr., R. K., & Medwid, J. B. (1988). Benzyl Chloromethyl Ether. Organic Syntheses, Coll. Vol. 6, 101. [Link]

-

Al-Jalal, A. (2007). Nucleophilic Cleavage of Substituted Benzyltrimethylsilanes using Tetraalkylammonium Fluoride in DMSO-H₂O Media. An-Najah University Journal for Research - A (Natural Sciences), 21, 57-76. [Link]

-

Xiang, M., Zhou, C., Yang, X.-L., Chen, B., Tung, C.-H., & Wu, L.-Z. (2020). Synthesis of Benzyl Chlorides. Organic Chemistry Portal. [Link]

-

Fleming, C. D. (2018). New Synthetic Methods Based on Silicon-Tethered Nucleophilic Addition Reactions. Western Washington University, CEDAR. [Link]

-

Asif, M. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Chinese Chemical Society, 69(9), 1435-1481. [Link]

- Song, B., et al. (2015). Method for preparing benzyl chloride compound.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Benzyl Chloride: A Cornerstone Intermediate for Pharmaceutical Synthesis. PharmaCompass. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Protection. [Link]

-

Kumada, M., Ishikawa, M., & Tamao, K. (1966). Reactions of (chloromethyl)pentamethyldisilane with some nucleophilic reagents. Journal of Organometallic Chemistry, 5(3), 226–232. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (d 6-DMSO) and the assigned structures of (A) benzyl...[Link]

-

Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 663-664. [Link]

-

Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. (2007). Journal of Separation Science, 30(18), 3234-40. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Reactions of Benzylboronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Reactions of (chloromethyl)pentamethyldisilane with some nucleophilic reagents / Journal of Organometallic Chemistry, 1966 [sci-hub.sg]

- 6. mabel.wwu.edu [mabel.wwu.edu]

- 7. lifechempharma.com [lifechempharma.com]

- 8. staff.najah.edu [staff.najah.edu]

An In-depth Technical Guide to Benzyl(chloromethyl)dimethylsilane: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl(chloromethyl)dimethylsilane, a bifunctional organosilane reagent. Recognizing the compound's nuanced role in advanced organic synthesis, this document moves beyond a simple datasheet to offer a deeper understanding of its chemical identity, structural characteristics, and potential synthetic utility. While this molecule holds promise for the introduction of a versatile benzyl- and silyl-containing moiety, it is important to note that detailed, publicly available experimental data on its synthesis and reactivity are limited. This guide, therefore, synthesizes available information and provides expert insights into its likely properties and synthetic pathways based on established organosilicon chemistry.

Molecular Structure and Chemical Identity

Benzyl(chloromethyl)dimethylsilane is characterized by a central silicon atom bonded to two methyl groups, a benzyl group, and a chloromethyl group. This unique arrangement of functional groups imparts a dual reactivity profile, making it a potentially valuable reagent in organic synthesis.

Key Identifiers:

| Identifier | Value |

| CAS Number | 5356-99-0[1] |

| Molecular Formula | C₁₀H₁₅ClSi[1] |

| Molecular Weight | 198.76 g/mol [1] |

| IUPAC Name | Benzyl(chloromethyl)dimethylsilane |

| Alternate Names | Silane, (chloromethyl)dimethyl(phenylmethyl)-[1] |

The structure combines the steric and electronic properties of a benzyl group with the reactivity of a chloromethylsilyl moiety. The silicon atom acts as a stable anchor for these two functional arms.

Figure 1: Chemical structure of Benzyl(chloromethyl)dimethylsilane.

Physicochemical and Spectroscopic Properties

Detailed experimental data for Benzyl(chloromethyl)dimethylsilane are not extensively reported in the literature. The following table summarizes available and predicted properties.

| Property | Value | Source |

| Boiling Point | 240.5 ± 15.0 °C at 760 mmHg | Predicted |

| Purity | Typically ≥95% | Commercial Supplier[2] |

Spectroscopic Characterization (Anticipated):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the silicon atom (a singlet), the methylene protons of the benzyl group (a singlet), the methylene protons of the chloromethyl group (a singlet), and the aromatic protons of the phenyl ring (multiplets in the aromatic region).

-

¹³C NMR: The carbon NMR spectrum should reveal signals for the methyl carbons, the benzylic methylene carbon, the chloromethyl carbon, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: Key vibrational modes would include C-H stretching from the aromatic and aliphatic groups, Si-C stretching, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of a benzyl group, a chloromethyl group, or methyl groups.

Synthesis of Benzyl(chloromethyl)dimethylsilane

A definitive, peer-reviewed synthesis protocol for Benzyl(chloromethyl)dimethylsilane is not prominently available. However, based on established organosilane chemistry, a plausible synthetic route would involve the reaction of a benzyl Grignard reagent with a suitable chlorosilane precursor. A general workflow for such a synthesis is proposed below.

Conceptual Synthetic Workflow:

This proposed synthesis is based on common methods for forming carbon-silicon bonds.

Figure 2: Conceptual workflow for the synthesis of Benzyl(chloromethyl)dimethylsilane.

Proposed Experimental Protocol:

This is a generalized procedure and should be adapted and optimized with appropriate laboratory safety measures.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of benzyl chloride in the same anhydrous solvent is added dropwise to initiate the formation of benzylmagnesium chloride.

-

Reaction with Chlorosilane: The freshly prepared Grignard reagent is then cooled in an ice bath. A solution of chloro(chloromethyl)dimethylsilane in the anhydrous solvent is added dropwise to the stirred Grignard solution. The reaction is typically exothermic.

-

Reaction Monitoring and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and filtered.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure Benzyl(chloromethyl)dimethylsilane.

Reactivity and Potential Applications

The dual functionality of Benzyl(chloromethyl)dimethylsilane opens up possibilities for its use as a versatile building block in organic synthesis.

-

Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups. This makes the compound a useful reagent for attaching a benzyldimethylsilylmethyl moiety to substrates.

-

Reactions Involving the Benzyl Group: The benzyl group can be involved in various transformations, including cleavage under hydrogenolysis conditions, which is a common strategy in protecting group chemistry.

-

Applications in Drug Discovery and Materials Science: While specific applications in drug development are not well-documented, its structure suggests potential use as a linker or as a precursor for more complex silicon-containing molecules with potential biological activity. In materials science, such bifunctional silanes can be used in the synthesis of polymers and for surface modification.

Safety and Handling:

Benzyl(chloromethyl)dimethylsilane should be handled with care in a well-ventilated fume hood. As with many organochlorine and organosilane compounds, it is likely to be corrosive and moisture-sensitive. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. The compound is predicted to be flammable.

Conclusion

Benzyl(chloromethyl)dimethylsilane is a reagent with significant potential in organic synthesis, offering a unique combination of a reactive chloromethylsilyl group and a versatile benzyl group. While detailed experimental data and specific applications are not widely reported, this guide provides a solid foundation for researchers interested in exploring its chemistry. The proposed synthetic route, based on established principles, offers a starting point for its preparation. Further research into the reactivity and applications of this compound is warranted and could unveil new synthetic methodologies and novel molecular architectures.

References

Sources

A Computational Chemist's Guide to Unraveling the Reactivity of Benzyl(chloromethyl)dimethylsilane

A Senior Application Scientist's Perspective on Predictive Modeling in Drug Development and Material Science

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Benzyl(chloromethyl)dimethylsilane stands as a molecule of significant interest in synthetic chemistry, offering a unique combination of a reactive chloromethyl group and a silicon center susceptible to nucleophilic attack. This dual reactivity makes it a versatile building block in the synthesis of complex organic molecules and organosilicon polymers. Understanding and predicting its reaction pathways is paramount for its effective utilization. This in-depth technical guide provides a comprehensive framework for the computational analysis of Benzyl(chloromethyl)dimethylsilane's reactivity. We will delve into the theoretical underpinnings, practical methodologies, and validation strategies essential for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for predictive insights into the behavior of this and related organosilane reagents.

Introduction: The Dichotomous Reactivity of Benzyl(chloromethyl)dimethylsilane

Organosilicon compounds have carved a significant niche in various scientific domains, from pharmaceuticals to material science.[1][2] Their unique electronic and steric properties, often contrasting with their carbon analogs, provide chemists with a powerful toolkit for molecular design. Benzyl(chloromethyl)dimethylsilane (BCDMS) is a prime example of a bifunctional organosilane. It possesses two primary sites for nucleophilic attack: the electrophilic carbon of the chloromethyl group and the silicon atom.

The benzyl group, with its electron-donating and sterically demanding nature, plays a crucial role in modulating the reactivity of both centers. It can stabilize developing positive charges in transition states, a phenomenon known as the β-silicon effect, thereby influencing reaction rates and selectivity.[3] This guide will explore the computational methodologies required to dissect these competing reaction pathways, providing a predictive understanding of BCDMS's chemical behavior.

The Computational Chemist's Armamentarium: Selecting the Right Tools

A robust computational analysis hinges on the judicious selection of theoretical models and parameters. For organosilicon compounds, Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for elucidating reaction mechanisms and predicting energetic barriers.[4][5]

The Choice of Density Functional and Basis Set: A Balancing Act

The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set. For reactions involving nucleophilic substitution, especially at silicon centers, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange often yield superior results.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A workhorse in computational chemistry, B3LYP often provides a good balance of accuracy and computational cost for a wide range of organic and organometallic systems.[6]

-

OLYP (Optimized Lee-Yang-Parr): Studies have shown that OLYP can provide improved performance for the barriers in S(_N)2 reactions compared to other functionals.[1]

-

Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p) , are commonly employed for geometry optimizations and frequency calculations. For high-accuracy single-point energy calculations, correlation-consistent basis sets like Ahlrichs' def2-TZVP or Dunning's aug-cc-pVTZ are recommended.

Table 1: Recommended Computational Models for BCDMS Reactivity Analysis

| Level of Theory | Basis Set | Application | Rationale |

| B3LYP | 6-31G(d,p) | Geometry Optimization & Frequency Calculation | Good balance of accuracy and computational cost for initial structural determination. |

| OLYP | def2-TZVP | Single-Point Energy Calculation | Potentially higher accuracy for reaction barriers in S(_N)2 reactions. |

| M06-2X | 6-311+G(d,p) | Transition State Search & IRC | Generally good performance for main-group chemistry and non-covalent interactions. |

| CCSD(T) | aug-cc-pVTZ | Benchmark Calculations | "Gold standard" for high-accuracy energy calculations, used for validating DFT results. |

Modeling the Reaction Environment: The Role of Solvation

Reactions are rarely performed in the gas phase. The inclusion of solvent effects is critical for obtaining realistic energy profiles. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) , offer a computationally efficient way to account for the bulk electrostatic effects of the solvent.

Dissecting the Reaction Pathways: A Step-by-Step Computational Protocol

The core of this guide lies in the systematic computational investigation of the plausible reaction mechanisms of BCDMS with a generic nucleophile (Nu

Workflow for Computational Analysis

Caption: A generalized workflow for computational reaction mechanism analysis.

Step-by-Step Experimental Protocols

Protocol 1: Geometry Optimization of Reactants, Products, and Intermediates

-

Construct the initial 3D structures of Benzyl(chloromethyl)dimethylsilane, the nucleophile, and the expected products for both S(_N)2@C and S(_N)2@Si pathways.

-

Perform geometry optimizations using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).

-

Confirm that the optimized structures are true minima on the potential energy surface by performing a frequency calculation. All vibrational frequencies should be real (positive).

Protocol 2: Locating the Transition State

-

Generate an initial guess for the transition state structure. This can be done by manually positioning the nucleophile and the leaving group in a collinear arrangement with the electrophilic center (carbon or silicon).

-

Perform a transition state search using an appropriate algorithm (e.g., Berny algorithm with Opt=TS).

-

Verify the transition state by performing a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[7]

Protocol 3: Intrinsic Reaction Coordinate (IRC) Calculation

-

Perform an IRC calculation starting from the verified transition state geometry.

-

This calculation will trace the minimum energy path from the transition state down to the corresponding reactants and products, confirming that the located transition state connects the desired minima.

Visualizing Reaction Mechanisms: The Power of Graphviz

Understanding complex reaction pathways is greatly aided by visual representations. We can use the DOT language to create clear diagrams of the competing S(_N)2 reactions.

S(_N)2 Reaction at the Carbon Center (S(_N)2@C)

Caption: Reaction coordinate diagram for the S(_N)2 reaction at the chloromethyl carbon.

S(_N)2 Reaction at the Silicon Center (S(_N)2@Si)

Caption: Reaction coordinate diagram for the S(_N)2 reaction at the silicon center, potentially proceeding through a stable pentacoordinate intermediate.

Interpreting the Results: From Numbers to Chemical Insight

The primary outputs of these calculations are the energies of the reactants, products, and transition states. From these, we can derive crucial thermodynamic and kinetic parameters.

Table 2: Key Energetic Parameters and Their Interpretation

| Parameter | Calculation | Interpretation |

| Activation Energy (ΔE‡) | E(TS) - E(Reactants) | The energy barrier for the reaction. A lower ΔE‡ indicates a faster reaction. |

| Reaction Energy (ΔE_rxn) | E(Products) - E(Reactants) | The overall energy change of the reaction. A negative value indicates an exothermic reaction. |

| Gibbs Free Energy of Activation (ΔG‡) | G(TS) - G(Reactants) | The free energy barrier, which includes entropic contributions. More directly related to the reaction rate constant. |

| Gibbs Free Energy of Reaction (ΔG_rxn) | G(Products) - G(Reactants) | The overall free energy change, indicating the spontaneity of the reaction. |

By comparing the activation energies for the S(_N)2@C and S(_N)2@Si pathways, we can predict which reaction will be kinetically favored.

The Imperative of Experimental Validation

Computational models, no matter how sophisticated, are approximations of reality. Experimental validation is a non-negotiable step in ensuring the trustworthiness of the computational predictions.

Proposed Experimental Validation:

-

Kinetic Studies: Measuring the reaction rates of BCDMS with a series of nucleophiles of varying strength and steric bulk. This data can be used to construct a Hammett plot and compare the experimentally derived reaction constants with those predicted computationally.[8]

-

Product Analysis: Utilizing techniques such as NMR spectroscopy and mass spectrometry to identify and quantify the products of the reaction. This will confirm the regioselectivity predicted by the computational models.

-

Isotope Labeling Studies: Employing isotopically labeled BCDMS or nucleophiles can provide further mechanistic insights and help to confirm the nature of the transition state.

Conclusion: A Synergy of Computation and Experiment

The computational analysis of Benzyl(chloromethyl)dimethylsilane's reactivity offers a powerful predictive tool for understanding and harnessing its synthetic potential. By combining robust DFT calculations with a commitment to experimental validation, researchers can gain unprecedented insights into the factors that govern its reaction pathways. This integrated approach not only accelerates the discovery of new synthetic methodologies but also provides a deeper fundamental understanding of the intricate dance of electrons and atoms that defines chemical reactivity.

References

-

Organosilicon Chemistry in Organic Synthesis: Methods and Applications. (2025). ResearchGate. [Link]

-

How to obtain a transition state (TS) for a SN2 reaction involving phosphorus as the center of nucleophilic attack? (2012). ResearchGate. [Link]

-

Bento, A. P., Solà, M., & Bickelhaupt, F. M. (2005). Ab initio and DFT benchmark study for nucleophilic substitution at carbon (SN2@C) and silicon (SN2@Si). Journal of computational chemistry, 26(14), 1497–1504. [Link]

-

Kinetics and mechanism of benzyl chloride reaction with zinc in dimethylacetamide. (2025). ResearchGate. [Link]

-